“4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a chemical compound with the molecular formula C8H11NS . It is used as an intermediate in the synthesis of the antiplatelet drug clopidogrel .
A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) was synthesized and evaluated for their human phenylethanolamine N-methyltransferase (hPNMT) inhibitory potency . The synthesis of these compounds was accomplished using a one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base .
The molecular structure of “4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” can be represented by the InChI string: InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3
. This indicates that the compound has a tetrahydrothieno[3,2-c]pyridine core with a methyl group attached .
The 2- and 6-substituents for the proposed THTPs were selected on the basis of previous SAR data for THIQs. Methyl and trifluoromethyl groups were added to the 6-position of THTP . These groups are not likely to be the optimal substituents for the 6-position of THTP, but the methyl group is optimal for determining the effect of 6-substitution with minimal steric interference, while the trifluoromethyl group is suitable for determining the influence of the pKa of the THTP amine on α2-adrenoceptor affinity .
The molecular weight of “4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is 153.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 40.3 Ų .
One of the primary methods for synthesizing 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives involves a modified Pictet-Spengler reaction. [] This method utilizes 2-(2-thienyl)ethylamine as a starting material, which is then reacted with a carbonyl compound in the presence of titanium(IV) tetraisopropoxide. [] The resulting imine intermediate is subsequently formylated using acetic-formic anhydride, leading to the formation of a formyliminium ion. [] Cyclization of this ion in the presence of trifluoroacetic acid yields the desired N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. [] This versatile approach allows for the incorporation of various substituents at the C-4 position of the thienopyridine ring by employing different carbonyl compounds in the initial step.
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, specifically its N-protected derivatives, have been utilized in various chemical reactions. These reactions primarily focus on introducing substituents at different positions of the molecule, expanding its structural diversity for exploring new biological activities. For example, researchers have explored introducing triazole and other heterocyclic substituents to the 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine core structure. [] These modifications aim to enhance the compound's interaction with specific biological targets, potentially leading to improved pharmacological profiles.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: